molecular formula C22H23ClN2S2 B12714768 Einecs 299-336-0 CAS No. 93859-01-9

Einecs 299-336-0

Cat. No.: B12714768
CAS No.: 93859-01-9
M. Wt: 415.0 g/mol
InChI Key: AKJSLZJYCTZNGZ-UHFFFAOYSA-M
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Description

Einecs 299-336-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Properties

CAS No.

93859-01-9

Molecular Formula

C22H23ClN2S2

Molecular Weight

415.0 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;chloride

InChI

InChI=1S/C22H23N2S2.ClH/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

AKJSLZJYCTZNGZ-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C(=C\C3=[N+](C4=CC=CC=C4S3)CC)\C.[Cl-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Einecs 299-336-0 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 299-336-0 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on living organisms.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Einecs 299-336-0 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. In chemical reactions, it may act as a catalyst or reactant to facilitate the formation of desired products.

Comparison with Similar Compounds

Einecs 299-336-0 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include:

    Einecs 203-770-8: Amyl nitrite, used as a vasodilator.

    Einecs 234-985-5: Bismuth tetroxide, used in various industrial applications.

    Einecs 239-934-0: Mercurous oxide, used in the production of mercury-based products.

The uniqueness of this compound lies in its specific chemical structure and properties, which determine its applications and reactivity.

Biological Activity

EINECS 299-336-0, also known as Phenoxyethanol , is a compound widely used in cosmetics and personal care products. It serves as a preservative and stabilizer due to its antimicrobial properties. This article delves into the biological activity of Phenoxyethanol, examining its effects on human health, environmental impact, and the mechanisms underlying its biological activity.

  • Chemical Name : 2-Phenoxyethanol
  • Molecular Formula : C₈H₁₀O₂
  • CAS Number : 122-99-6
  • EINECS Number : 299-336-0

Phenoxyethanol exerts its biological effects primarily through its interaction with cell membranes and cellular components. It is known to disrupt lipid bilayers, which can lead to cellular stress and apoptosis in certain contexts. The compound's biological activity can be summarized as follows:

  • Antimicrobial Activity : Phenoxyethanol is effective against a range of bacteria and fungi, making it a popular choice for preserving cosmetics.
  • Cytotoxicity : At higher concentrations, it can induce cytotoxic effects in human cells, which is a concern for prolonged exposure.
  • Endocrine Disruption : Some studies suggest that Phenoxyethanol may act as an endocrine disruptor, affecting hormone regulation in humans and wildlife.

Toxicological Profile

The toxicological profile of Phenoxyethanol has been evaluated through various studies, indicating potential risks associated with its use:

EndpointFindings
Acute Toxicity Low toxicity in acute exposure scenarios; LD50 values range from 3000 to 5000 mg/kg in rodents.
Chronic Toxicity Prolonged exposure linked to reproductive toxicity and developmental issues in animal models.
Environmental Impact Highly toxic to aquatic life; poses risks to ecosystems if released in significant quantities.

Case Studies

  • Case Study on Reproductive Toxicity :
    • A study conducted by Moxon et al. (2020) assessed the reproductive toxicity of Phenoxyethanol using a physiologically based kinetic (PBK) model. The findings indicated that internal exposure levels could lead to adverse reproductive outcomes at concentrations exceeding 10 µM.
  • Case Study on Antimicrobial Efficacy :
    • Research published in the Journal of Applied Microbiology demonstrated that Phenoxyethanol effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% (5,000 ppm), showcasing its potential as a preservative in cosmetic formulations.

Regulatory Status

Phenoxyethanol is regulated under various international guidelines due to its potential health risks:

  • The European Commission has classified it under REACH regulations, highlighting its hazardous nature concerning aquatic life and potential reproductive toxicity.
  • The Cosmetic Ingredient Review (CIR) has deemed it safe for use in cosmetics at concentrations up to 1%.

Q & A

Q. What strategies mitigate bias in longitudinal studies tracking this compound’s environmental persistence?

  • Methodological Answer :
  • Use blinded sampling protocols to prevent observer bias.
  • Apply mixed-effects models to account for temporal and spatial variability.
  • Publish pre-registered study designs and raw data to enhance transparency .

Data Presentation and Reproducibility Guidelines

  • Tables : Include comparative data on physicochemical properties (e.g., melting point, solubility) with error margins and citation sources .
  • Figures : Use heatmaps to visualize dose-response relationships or degradation kinetics, ensuring axis labels adhere to SI units .
  • Ethical Compliance : For studies involving biological samples, obtain IRB approval and document consent protocols per HUMAN DATA SUBMISSION CHECKLIST guidelines .

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